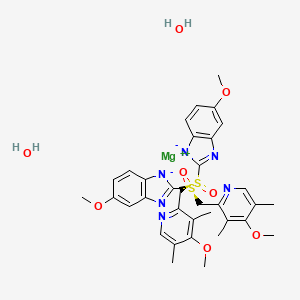

エソメプラゾールマグネシウム二水和物

概要

説明

エソメプラゾールは、胃酸の産生を抑制するために使用されるプロトンポンプ阻害薬です。一般的には、ネキシウムという商品名で販売されています。エソメプラゾールはオメプラゾールのS-異性体であり、オメプラゾールのラセミ混合物の特定のエナンチオマーです。 これは、逆流性食道炎、消化性潰瘍、およびゾリンジャー・エリソン症候群などの状態の治療に使用されます .

作用機序

エソメプラゾールは、胃壁細胞のH+/K±ATPase酵素を阻害することで作用します。この酵素は、胃酸の産生における最終段階を担当しています。エソメプラゾールは、酵素上のスルヒドリル基に共有結合することで、酸分泌を効果的に阻害します。 この阻害は不可逆的であり、酸産生を再開するには新しい酵素を合成する必要があります .

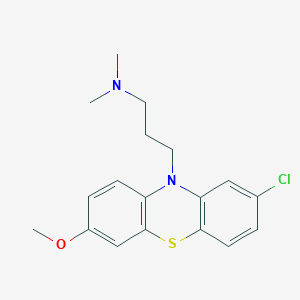

類似の化合物との比較

エソメプラゾールは、オメプラゾール、パンタプラゾール、ランソプラゾールなどの他のプロトンポンプ阻害薬と比較されることがよくあります。 これらの化合物はすべて、H+/K±ATPase酵素を阻害することで作用しますが、エソメプラゾールはオメプラゾールのS-異性体であるという点でユニークであり、一部の患者では薬物動態と有効性の向上が見られる可能性があります .

類似の化合物のリスト

- オメプラゾール

- パンタプラゾール

- ランソプラゾール

- ラベプラゾール

- デクスランソプラゾール

エソメプラゾールのユニークなエナンチオマー形態により、特定の臨床状況でより良い治療効果が得られる可能性があり、プロトンポンプ阻害薬のクラスに貴重な追加となります。

科学的研究の応用

Esomeprazole has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying chiral synthesis and enantiomeric separation.

Biology: Investigated for its effects on cellular processes and enzyme inhibition.

Medicine: Extensively studied for its efficacy in treating acid-related disorders and its pharmacokinetics.

Industry: Used in the formulation of gastro-resistant tablets and other pharmaceutical preparations

生化学分析

Biochemical Properties

Esomeprazole magnesium dihydrate plays a crucial role in biochemical reactions by inhibiting the (H+, K+)-ATPase enzyme located on the secretory surface of gastric parietal cells . This enzyme is responsible for the final step in the production of gastric acid. By covalently binding to sulfhydryl groups of cysteines on the (H+, K+)-ATPase enzyme, esomeprazole magnesium dihydrate effectively inhibits both basal and stimulated gastric acid secretion . Additionally, it has been shown to inhibit the activity of dimethylarginine dimethylaminohydrolase (DDAH), an enzyme necessary for cardiovascular health .

Cellular Effects

Esomeprazole magnesium dihydrate influences various cellular processes, particularly in gastric parietal cells. It suppresses gastric acid secretion by inhibiting the (H+, K+)-ATPase enzyme, leading to reduced acid production . Long-term use of esomeprazole magnesium dihydrate can result in decreased absorption of micronutrients such as iron and vitamin B12, potentially affecting cellular metabolism . It may also cause hypomagnesemia, which can impact cellular functions such as muscle contraction and nerve function .

Molecular Mechanism

The molecular mechanism of esomeprazole magnesium dihydrate involves its selective inhibition of the proton pump in gastric parietal cells . By binding covalently to the (H+, K+)-ATPase enzyme, it blocks the final step in acid production, thereby reducing gastric acidity . This binding is irreversible, meaning new enzyme must be synthesized for acid production to resume . Additionally, esomeprazole magnesium dihydrate inhibits DDAH, leading to an accumulation of asymmetric dimethylarginine (ADMA), a nitric oxide synthase inhibitor .

Temporal Effects in Laboratory Settings

In laboratory settings, esomeprazole magnesium dihydrate has shown stability and a prolonged duration of antisecretory effect, persisting longer than 24 hours . Rapid discontinuation can cause a rebound effect, leading to a short-term increase in gastric acid secretion . Long-term use has been associated with increased susceptibility to bacterial infections and reduced absorption of micronutrients .

Dosage Effects in Animal Models

In animal models, the effects of esomeprazole magnesium dihydrate vary with dosage. At therapeutic doses, it effectively reduces gastric acid secretion without significant adverse effects . At higher doses, it may cause toxic effects such as hypomagnesemia and increased risk of cardiovascular events due to DDAH inhibition . The threshold for these adverse effects varies depending on the species and individual sensitivity .

Metabolic Pathways

Esomeprazole magnesium dihydrate is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4 . The major metabolites include hydroxy and 5-O-desmethyl esomeprazole, which are excreted mainly in the urine . The drug’s metabolism can be affected by genetic polymorphisms in CYP2C19, leading to variations in drug efficacy and safety .

Transport and Distribution

Esomeprazole magnesium dihydrate is absorbed in the small intestine and transported to the liver, where it undergoes extensive first-pass metabolism . It is highly bound to plasma proteins, which facilitates its distribution throughout the body . The drug’s bioavailability ranges from 50% to 90%, depending on the formulation and individual patient factors .

Subcellular Localization

Within cells, esomeprazole magnesium dihydrate targets the (H+, K+)-ATPase enzyme located on the secretory surface of gastric parietal cells . This localization is crucial for its inhibitory effect on gastric acid production. The drug’s activity is influenced by the acidic environment of the parietal cell canaliculi, where it is protonated and converted to its active form .

準備方法

合成経路と反応条件

エソメプラゾールの合成には、いくつかの段階が含まれます。一般的な方法の1つは、4-メトキシ-2-ヒドロキシメチル-3,5-ジメチルピリジンから始まり、これは臭化水素酸と反応して4-メトキシ-2-ブロモメチル-3,5-ジメチルピリジンを形成します。この化合物は次に、5-メトキシ-2-メルカプトベンゾイミダゾールと反応して、5-メトキシ-2-(4-メトキシ-3,5-ジメチル-2-ピリジニル)メチルチオ-1H-ベンゾイミダゾールを形成します。 この中間体は、キラル触媒の存在下、過酸化水素などの酸化剤を使用して、エソメプラゾールに酸化されます .

工業的生産方法

工業的には、エソメプラゾールは、そのマグネシウム塩であるエソメプラゾールマグネシウム三水和物としてしばしば生産されます。このプロセスには、エソメプラゾールカリウムを水に溶解し、無害な溶媒を加え、次に無機マグネシウム塩溶液で塩化することが含まれます。 次に、この溶液を加熱してゆっくりと冷却し、エソメプラゾールマグネシウム三水和物を結晶化します .

化学反応解析

反応の種類

エソメプラゾールは、酸化、還元、置換などのいくつかの種類の化学反応を起こします。

一般的な試薬と条件

酸化: エソメプラゾールは、キラル触媒の存在下、過酸化水素を使用して酸化することができます。

還元: 還元反応はエソメプラゾールではあまり一般的ではありませんが、水素化ホウ素ナトリウムなどの還元剤を使用することができます。

主要な生成物

これらの反応から生成される主な生成物には、ヒドロキシエソメプラゾール、スルホンエソメプラゾール、および5-O-デスメチルエソメプラゾールなどのさまざまな代謝物が含まれます .

科学研究の応用

エソメプラゾールは、科学研究で幅広い用途があります。

化学: キラル合成とエナンチオマー分離の研究のためのモデル化合物として使用されます。

生物学: 細胞プロセスと酵素阻害に対する影響が調査されています。

医学: 酸関連障害の治療における有効性と薬物動態が広く研究されています。

化学反応の分析

Types of Reactions

Esomeprazole undergoes several types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Oxidation: Esomeprazole can be oxidized using hydrogen peroxide in the presence of a chiral catalyst.

Reduction: Reduction reactions are less common for esomeprazole but can involve reducing agents like sodium borohydride.

Substitution: Substitution reactions can occur at the pyridine ring, often using halogenating agents like bromine.

Major Products

The major products formed from these reactions include various metabolites such as hydroxy-esomeprazole, sulfone-esomeprazole, and 5-O-desmethyl-esomeprazole .

類似化合物との比較

Esomeprazole is often compared with other proton pump inhibitors such as omeprazole, pantoprazole, and lansoprazole. While all these compounds work by inhibiting the H+/K±ATPase enzyme, esomeprazole is unique in being the S-isomer of omeprazole, which may offer improved pharmacokinetic properties and efficacy in some patients .

List of Similar Compounds

- Omeprazole

- Pantoprazole

- Lansoprazole

- Rabeprazole

- Dexlansoprazole

Esomeprazole’s unique enantiomeric form allows for potentially better therapeutic outcomes in certain clinical scenarios, making it a valuable addition to the class of proton pump inhibitors.

特性

CAS番号 |

217087-10-0 |

|---|---|

分子式 |

C34H40MgN6O8S2 |

分子量 |

749.2 g/mol |

IUPAC名 |

magnesium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;dihydrate |

InChI |

InChI=1S/2C17H18N3O3S.Mg.2H2O/c2*1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;;;/h2*5-8H,9H2,1-4H3;;2*1H2/q2*-1;+2;;/t2*24-;;;/m00.../s1 |

InChIキー |

DBOUSUONOXEWHU-VCKZSRROSA-N |

SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.O.O.[Mg+2] |

異性体SMILES |

CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.O.O.[Mg+2] |

正規SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.O.O.[Mg+2] |

ピクトグラム |

Irritant |

溶解性 |

Very slightly soluble in water |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-chroman-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B1257064.png)

![11-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one;dihydrate](/img/structure/B1257067.png)

![[(3S,4R,5R,6R)-5-[(2S,3R,4S,5R,6R)-6-[[(2E,4Z)-deca-2,4-dienoyl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-[2,4-dihydroxy-6-(hydroxymethyl)phenyl]-3-hydroxy-6-(hydroxymethyl)oxan-4-yl] (2E,4E)-7-hydroxy-2,8-dimethyldeca-2,4-dienoate](/img/structure/B1257073.png)

![(9R,10S,13R,17R)-3-hydroxy-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B1257078.png)

![ethyl (2E)-2-[(4-hydroxyphenyl)methylidene]-3-oxo-7-phenyl-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1257081.png)